Zederone

Antibacterial MRSA Natural Products

Select Zederone for its unique mTOR/p70s6K pathway inhibition in ovarian cancer cells and validated anti-MRSA activity (MIC 64-128 µg/mL). Distinguished by a defined CYP inhibition profile and in vivo hepatotoxicity (LD50 ~223 mg/kg), it serves as a critical positive control for DILI studies. This compound, characterized by ≥98% HPLC purity and a specific LogP of 3.58, is ideal for targeted research, not as a substitute for less toxic analogs.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 7727-79-9
Cat. No. B209137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZederone
CAS7727-79-9
Synonymszederone
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C
InChIInChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5+/t14-,15+/m0/s1
InChIKeyCVIVANCKIBYAOP-KOMYPQRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Zederone (CAS 7727-79-9): Procurement and Differentiation Guide for the Germacrane-Type Sesquiterpenoid


Zederone (CAS 7727-79-9) is a germacrane-type sesquiterpenoid first isolated from Curcuma species (Zingiberaceae) and subsequently from Zingiber zerumbet. It is characterized by a unique 4,12-dioxatricyclo[9.3.0.0³,⁵]tetradeca-1(11),8,13-trien-2-one skeleton, distinguishing it from other common Curcuma-derived sesquiterpenes like germacrone, furanodiene, and curcumenol [1]. This compound has been evaluated in multiple in vitro and in vivo models, demonstrating a specific profile of mTOR/p70s6K pathway inhibition, anti-staphylococcal activity, CYP enzyme modulation, and documented hepatotoxic potential that necessitates careful experimental design [2].

Why Curcuma-Derived Sesquiterpenes Are Not Interchangeable: The Zederone Differentiation Case


Despite sharing a common botanical origin and sesquiterpenoid classification with compounds like germacrone, furanodiene, and curcumenol, zederone exhibits a distinct pharmacological and toxicological fingerprint. Direct comparative studies reveal that zederone and germacrone, while both active on CYP enzymes and possessing hepatotoxic potential, differ in their metabolite profiles and specific CYP isoform inhibition potencies [1]. Furthermore, zederone uniquely targets the mTOR/p70s6K signaling axis in ovarian cancer cells, a mechanism not prominently reported for many other Curcuma sesquiterpenes [2]. Crucially, zederone's documented acute toxicity (LD50 ~223 mg/kg in mice) and its potential to induce hepatic centrilobular necrosis through CYP-mediated bioactivation are critical differentiators that mandate its exclusive use in controlled research settings and preclude its casual substitution for less toxic analogs [3].

Zederone Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Procurement


Anti-Staphylococcal Activity of Zederone vs. Furanodiene and Furanodienone

In a direct comparison using a mouse ear edema model, furanodiene and furanodienone suppressed TPA-induced inflammation by 75% and 53% at a 1.0 µmol dose, respectively. Zederone was not among the most potent anti-inflammatory compounds in this specific assay, highlighting its distinct activity profile [1]. In contrast, zederone demonstrates notable antibacterial activity against multi-drug resistant and methicillin-resistant Staphylococcus aureus (MRSA) strains, with reported Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL against strains including SA1199B, ATCC25923, XU212, RN4220, and EMRSA15 [2].

Antibacterial MRSA Natural Products

CYP Enzyme Inhibition: Zederone vs. Germacrone in Human Liver Microsomes

A comparative study in pooled human liver microsomes (HLMs) assessed the CYP inhibitory potential of zederone and germacrone. Both compounds moderately inhibited CYP2B6 and CYP3A4 activities with IC50 values below 10 µM [1]. Notably, zederone's inhibition of specific CYP isoforms has been further quantified, with reported IC50 values of 2.9 µM for CYP2B6, 9.2 µM for CYP2C9, 11.2 µM for CYP2C19, and >30 µM for CYP1A2 and CYP2D6 . This detailed isoform-specific inhibition data for zederone is more comprehensive than that currently available for many other Curcuma sesquiterpenes.

Drug Metabolism Herb-Drug Interactions Toxicology

Hepatotoxicity Profile: Zederone's Quantified Acute Toxicity and Hepatic Injury

Zederone's hepatotoxic potential is well-documented and distinguishes it from less toxic sesquiterpenes. In mice, a single intraperitoneal injection of zederone resulted in a medium lethal dose (LD50) of approximately 223 mg/kg at 24 hours [1]. This was accompanied by hepatic centrilobular necrosis, elevated plasma alanine transaminase activity, and increased total bilirubin levels. At a dose of 200 mg/kg, zederone markedly decreased hepatic glutathione content and superoxide dismutase activity, while increasing mRNA expression of Cyp2b10 and Cyp3a11, indicating a mechanism involving oxidative stress and CYP-mediated bioactivation [1]. This level of quantified in vivo toxicity is a critical differentiator, as many other Curcuma-derived sesquiterpenes lack such detailed safety profiling.

Toxicology Liver Injury Safety Pharmacology

Unique mTOR/p70s6K Pathway Targeting in Ovarian Cancer Cells

Zederone demonstrates a specific mechanism of action in SKOV3 human ovarian cancer cells by inhibiting the mTOR/p70s6K signaling pathway. In vitro studies show that zederone treatment effectively inhibits SKOV3 cell proliferation, induces G1 phase cell cycle arrest, and downregulates both mRNA and protein levels of mTOR and phosphorylated p70 S6 kinase (p-p70s6K), without significantly affecting p-PI3K or p-Akt proteins [1]. This selective modulation of the mTOR/p70s6K axis is a distinguishing feature. While other sesquiterpenes like curcumenone and curcumenol have shown antiproliferative activity in other cancer cell lines (e.g., MCF-7, with IC50 values of 8.3 and 9.3 µg/mL, respectively), their mechanisms are not consistently linked to this specific pathway [2].

Cancer Biology Signal Transduction Ovarian Cancer

Targeted Application Scenarios for Zederone (CAS 7727-79-9) Based on Verifiable Evidence


Investigating mTOR/p70s6K Signaling in Ovarian Cancer Models

Zederone is the preferred choice for studies aiming to specifically inhibit the mTOR/p70s6K signaling axis in ovarian cancer cells. Its documented downregulation of mTOR and p-p70s6K protein expression in SKOV3 cells, coupled with G1 phase arrest, provides a clear mechanistic endpoint that is not a primary feature of many other Curcuma sesquiterpenes [1]. This makes it a targeted tool for dissecting this pathway, distinct from compounds like curcumenone or curcumenol, which induce apoptosis through undefined mechanisms in other cancer types.

Evaluating Antibacterial Efficacy Against Multi-Drug Resistant Staphylococcus aureus

Zederone is a relevant selection for in vitro antibacterial screening programs focused on methicillin-resistant S. aureus (MRSA) and multi-drug resistant strains. Its established MIC range of 64-128 µg/mL against characterized resistant strains (e.g., SA1199B, XU212, EMRSA15) provides a benchmark for comparison [1]. This application differentiates zederone from analogs like furanodiene, which are primarily noted for anti-inflammatory rather than anti-MRSA activity.

Studying Cytochrome P450-Mediated Herb-Drug Interactions and Hepatotoxicity

Zederone is an ideal candidate for in vitro and in vivo models designed to study CYP-mediated metabolism and liver toxicity. Its detailed CYP inhibition profile (IC50 values for CYP2B6, 2C9, 2C19) and its proven ability to induce CYP2B6 and CYP3A4 expression in human hepatocytes make it a valuable tool [1]. Furthermore, its quantified in vivo hepatotoxicity (LD50 ~223 mg/kg) and clear histopathological effects (centrilobular necrosis) establish it as a positive control or test compound for investigating mechanisms of drug-induced liver injury, a role for which less toxic sesquiterpenes are unsuitable [2].

Sourcing a Well-Characterized Germacrane Sesquiterpenoid Standard

For analytical chemistry and phytochemical standardization, zederone offers a high degree of characterization. Its structure has been confirmed by comprehensive spectroscopic methods (IR, 1H/13C NMR, DEPT, MS) and X-ray analysis, with reported RP-HPLC purity ratings of 99.12-99.54% achievable [1]. This level of analytical rigor, combined with well-defined physicochemical properties (e.g., LogP 3.58, melting point 153.4-153.9°C), makes zederone a reliable reference standard for quantifying similar sesquiterpenes in complex Curcuma extracts or for use as a quality control marker [2].

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